6-TET dipivaloate

Descripción general

Descripción

Molecular Structure Analysis

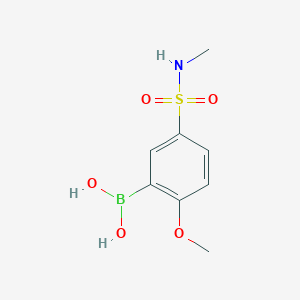

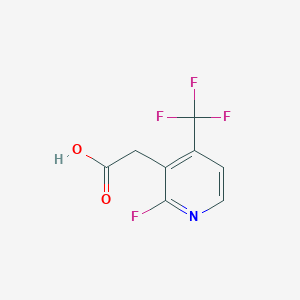

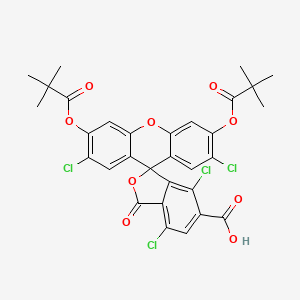

The molecular formula of 6-TET dipivaloate is C31H24Cl4O9 . The molecular weight is 751.2274 . The structure includes a carboxy group and a tetrachlorofluorescein group .Chemical Reactions Analysis

While specific chemical reactions involving 6-TET dipivaloate are not available, it’s known that TET enzymes can modify DNA by oxidizing 5-methylcytosine (5mC) iteratively .Physical And Chemical Properties Analysis

6-TET dipivaloate is a white to yellow solid . It is soluble in DMSO or DMF . The compound is stable for at least 2 years after receipt when stored at +4°C .Aplicaciones Científicas De Investigación

Nucleic Acid Sequencing

6-TET dipivaloate is a fluorescent probe that’s extensively used in nucleic acid sequencing. It’s an amino-conjugatable dye, which means it can be attached to amino groups in nucleotides, allowing for the visualization of DNA or RNA sequences during electrophoresis and other sequencing methods . This application is crucial for genomics research and understanding genetic disorders.

Biochemistry Research

In biochemistry, 6-TET dipivaloate is employed for labeling peptides and oligonucleotides. This facilitates the study of biochemical processes involving these molecules, such as enzyme-substrate interactions, peptide bonding, and the structure of nucleic acids .

Medical Diagnostics

The role of 6-TET dipivaloate in medical diagnostics is primarily linked to its use as a nucleic acid sequencing probe. It aids in the detection of genetic markers associated with diseases, which is essential for early diagnosis and the development of personalized medicine strategies .

Pharmaceutical Research

In pharmaceutical research, 6-TET dipivaloate’s ability to label peptides makes it a valuable tool for drug discovery and development. It helps in the identification of potential drug targets and the screening of large libraries of compounds for therapeutic activity .

Environmental Science

While specific applications of 6-TET dipivaloate in environmental science are not directly reported, fluorescent probes like it can be used to track environmental contaminants and study their effects on biological systems. They can also be used in the development of biosensors for environmental monitoring .

Analytical Chemistry

6-TET dipivaloate is utilized in analytical chemistry for the qualitative and quantitative analysis of biological samples. Its fluorescent properties enable the detection and measurement of specific compounds within complex mixtures, enhancing the accuracy of analytical results .

Materials Science

In materials science, fluorescent probes such as 6-TET dipivaloate can be used to investigate the properties of novel materials, including their stability, degradation, and interactions with biological systems. This is important for the development of biocompatible materials .

Agricultural Research

Although not directly used in agricultural research, compounds like 6-TET dipivaloate could theoretically be applied in the study of plant genetics, the development of genetically modified crops, and the monitoring of plant health through fluorescence-based techniques .

Mecanismo De Acción

Target of Action

The primary target of 6-TET dipivaloate is nucleic acids, specifically DNA . This compound is a fluorescent probe that is widely used in nucleic acid sequencing and related research . It can also be used to label peptides and oligonucleotides .

Mode of Action

6-TET dipivaloate interacts with its targets (nucleic acids) by binding to them and emitting fluorescence. This fluorescence is then detected and used to determine the sequence of the nucleic acids . The interaction of 6-TET dipivaloate with nucleic acids results in the generation of a signal that can be used to read the sequence of the nucleic acids .

Biochemical Pathways

The biochemical pathway affected by 6-TET dipivaloate is the process of nucleic acid sequencing . By binding to nucleic acids and emitting fluorescence, 6-TET dipivaloate allows for the determination of the sequence of the nucleic acids . The downstream effect of this is the generation of data that can be used to understand the genetic information contained within the nucleic acids .

Pharmacokinetics

It is known that 6-tet dipivaloate is soluble in dmso or dmf , which suggests that it may have good bioavailability

Result of Action

The molecular and cellular effects of 6-TET dipivaloate’s action are the generation of a fluorescent signal that can be used to determine the sequence of nucleic acids . This allows for the reading of genetic information, which can be used in various research and clinical applications .

Action Environment

The action, efficacy, and stability of 6-TET dipivaloate can be influenced by various environmental factors. For example, 6-TET dipivaloate should be protected from light and moisture, and it is stable for at least 2 years when stored at +4°C . These factors need to be considered when using 6-TET dipivaloate in research or clinical applications.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2',4,7,7'-tetrachloro-3',6'-bis(2,2-dimethylpropanoyloxy)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H24Cl4O9/c1-29(2,3)27(39)42-20-10-18-13(8-15(20)32)31(23-22(26(38)44-31)17(34)7-12(24(23)35)25(36)37)14-9-16(33)21(11-19(14)41-18)43-28(40)30(4,5)6/h7-11H,1-6H3,(H,36,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGFOBCBGNSDTHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OC1=C(C=C2C(=C1)OC3=CC(=C(C=C3C24C5=C(C(=CC(=C5C(=O)O4)Cl)C(=O)O)Cl)Cl)OC(=O)C(C)(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H24Cl4O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

682.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-TET dipivaloate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.